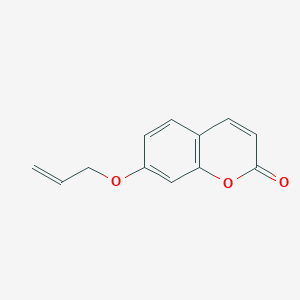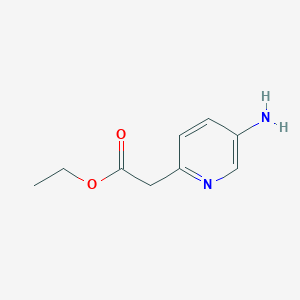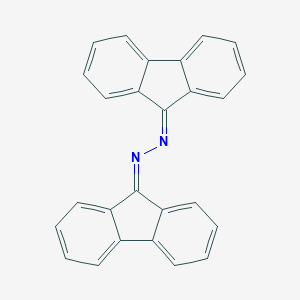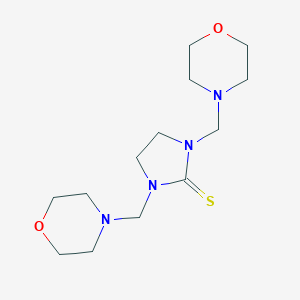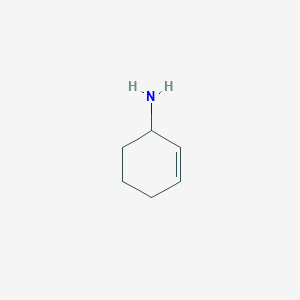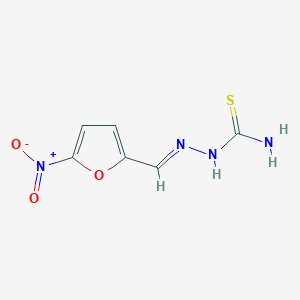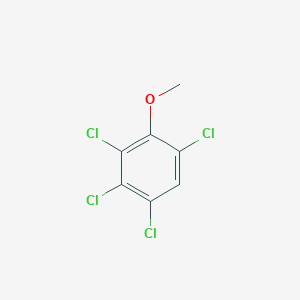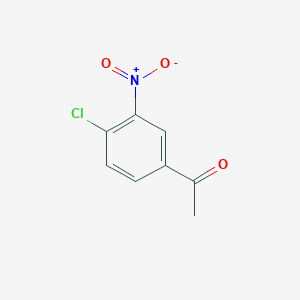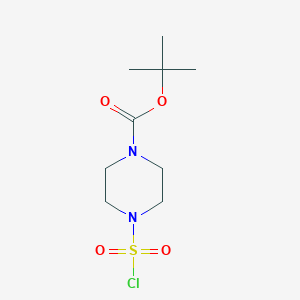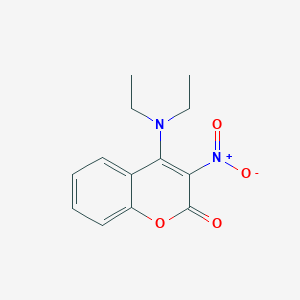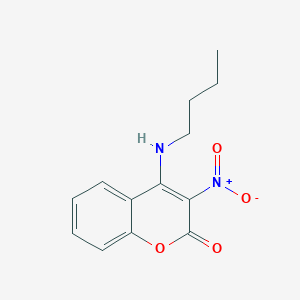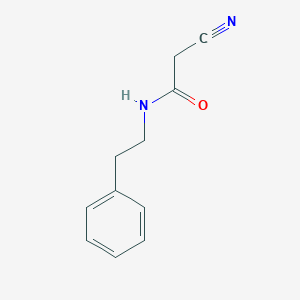![molecular formula C14H15NO2S2 B187028 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide CAS No. 10330-22-0](/img/structure/B187028.png)
4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide, also known as MSB, is a sulfonamide compound that has been synthesized and extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential pharmacological properties.
Mécanisme D'action
The mechanism of action of 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell growth and proliferation. 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. Inhibition of this enzyme has been shown to reduce the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide has been shown to have anti-inflammatory, anti-oxidant, and anti-bacterial properties. 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide has also been shown to have a neuroprotective effect, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide is its potent anti-cancer properties, which make it a promising candidate for the development of new cancer therapies. 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide is its potential toxicity, particularly at high doses. Further research is needed to determine the optimal dosage and potential side effects of 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide.
Orientations Futures
There are a number of future directions for research on 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide. One potential direction is the development of new cancer therapies based on 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide. Studies have shown that 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide has potent anti-cancer properties, and further research is needed to determine its potential as a cancer therapy. Another potential direction is the investigation of 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide's neuroprotective properties. 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further research is needed to determine the optimal dosage and potential side effects of 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide, particularly in the context of cancer therapy.
Méthodes De Synthèse
The synthesis of 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide is a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with sodium sulfide to form 4-methylbenzenesulfonamide. The second step involves the reaction of 4-methylbenzenesulfonamide with phenylmethylsulfinyl chloride to form N-(phenylmethylsulfinyl)-4-methylbenzenesulfonamide. The final step involves the reaction of N-(phenylmethylsulfinyl)-4-methylbenzenesulfonamide with methyl iodide to form 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide.
Applications De Recherche Scientifique
4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide is in the field of cancer research. Studies have shown that 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide has potent anti-cancer properties, particularly against breast cancer cells. 4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide has also been shown to inhibit the growth of other types of cancer cells, including lung and prostate cancer cells.
Propriétés
Numéro CAS |
10330-22-0 |
|---|---|
Nom du produit |
4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide |
Formule moléculaire |
C14H15NO2S2 |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
(NZ)-4-methyl-N-[methyl(phenyl)-λ4-sulfanylidene]benzenesulfonamide |
InChI |
InChI=1S/C14H15NO2S2/c1-12-8-10-14(11-9-12)19(16,17)15-18(2)13-6-4-3-5-7-13/h3-11H,1-2H3 |
Clé InChI |
XMOIPBDNUQHKJO-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)/N=S(/C)\C2=CC=CC=C2 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(C)C2=CC=CC=C2 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N=S(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



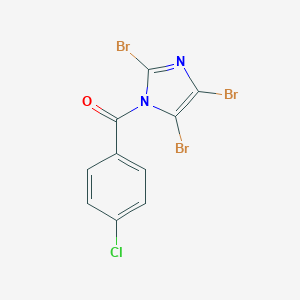
![5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B186950.png)
